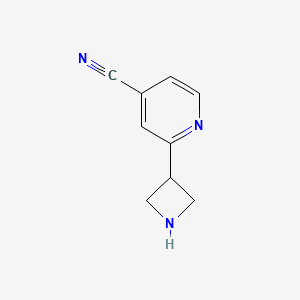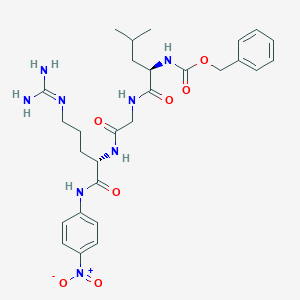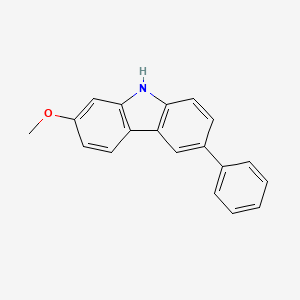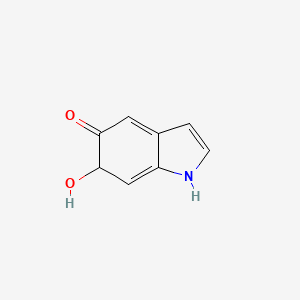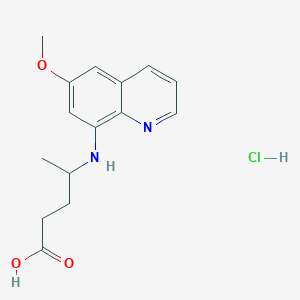
4-((6-Methoxyquinolin-8-yl)amino)pentanoic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((6-Methoxyquinolin-8-yl)amino)pentanoic acid hydrochloride is an organic compound belonging to the class of gamma amino acids and derivatives It is characterized by the presence of a quinoline ring substituted with a methoxy group at the 6th position and an amino group at the 8th position, which is further connected to a pentanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((6-Methoxyquinolin-8-yl)amino)pentanoic acid hydrochloride typically involves the following steps:
Formation of the Quinoline Ring: The quinoline ring is synthesized through a series of reactions starting from aniline derivatives. The methoxy group is introduced at the 6th position using appropriate reagents and conditions.
Amination: The amino group is introduced at the 8th position of the quinoline ring through nucleophilic substitution reactions.
Attachment of the Pentanoic Acid Chain: The pentanoic acid chain is attached to the amino group through amide bond formation, typically using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Hydrochloride Formation: The final step involves the conversion of the free acid to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-((6-Methoxyquinolin-8-yl)amino)pentanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a quinone derivative.
Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
4-((6-Methoxyquinolin-8-yl)amino)pentanoic acid hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a fluorescent probe due to the quinoline ring’s ability to fluoresce.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-((6-Methoxyquinolin-8-yl)amino)pentanoic acid hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The quinoline ring can intercalate with DNA, affecting transcription and replication processes. Additionally, the compound can act as an antioxidant, scavenging free radicals and reducing oxidative stress.
Comparison with Similar Compounds
Similar Compounds
4-((6-Methoxyquinolin-8-yl)amino)butanoic acid: Similar structure but with a shorter carbon chain.
4-((6-Methoxyquinolin-8-yl)amino)hexanoic acid: Similar structure but with a longer carbon chain.
4-((6-Methoxyquinolin-8-yl)amino)propanoic acid: Similar structure but with an even shorter carbon chain.
Uniqueness
4-((6-Methoxyquinolin-8-yl)amino)pentanoic acid hydrochloride is unique due to its specific chain length, which may confer distinct biological and chemical properties compared to its analogs
Properties
Molecular Formula |
C15H19ClN2O3 |
|---|---|
Molecular Weight |
310.77 g/mol |
IUPAC Name |
4-[(6-methoxyquinolin-8-yl)amino]pentanoic acid;hydrochloride |
InChI |
InChI=1S/C15H18N2O3.ClH/c1-10(5-6-14(18)19)17-13-9-12(20-2)8-11-4-3-7-16-15(11)13;/h3-4,7-10,17H,5-6H2,1-2H3,(H,18,19);1H |
InChI Key |
OPCMKNPVFGVWLT-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC(=O)O)NC1=C2C(=CC(=C1)OC)C=CC=N2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



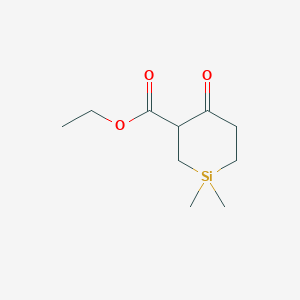

![Bicyclo[4.3.2]undecan-10-one](/img/structure/B12946006.png)
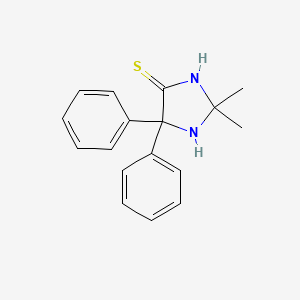

![trans-3-[(2-Fluoro-4-pyridyl)oxy]cyclobutanamine](/img/structure/B12946025.png)
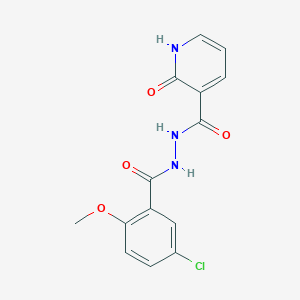
![[5-(3,5-Dichlorophenyl)sulfinyl-4-isopropyl-1-methyl-imidazol-2-yl]methyl carbamate](/img/structure/B12946034.png)
